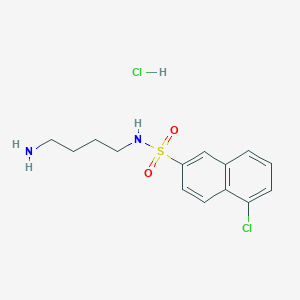

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von W-13 Hydrochlorid beinhaltet die Reaktion von 5-Chlor-2-Naphthalinsulfonylchlorid mit 4-Aminobutylamin. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter basischen Bedingungen statt, die durch eine Base wie Triethylamin bereitgestellt werden. Das Produkt wird dann gereinigt und in seine Hydrochloridsalzform umgewandelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von W-13 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft unter kontrollierten Bedingungen kristallisiert und getrocknet, um eine stabile, hochreine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: W-13 Hydrochlorid unterliegt aufgrund des Vorhandenseins der Sulfonamidgruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: In der Regel beinhalten sie Nukleophile wie Amine oder Thiole.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen mit Aminen verschiedene Sulfonamidderivate liefern .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is integral in synthesizing various pharmaceutical agents. It is particularly noted for its role in developing drugs that target specific biological pathways, enhancing therapeutic efficacy. The compound acts as a calmodulin antagonist, which has implications for treating diseases where calcium signaling is disrupted. Its interaction with calmodulin can inhibit various cellular processes, making it a candidate for further pharmacological exploration.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for exploring enzyme inhibition and receptor interactions. It has been utilized to investigate the effects of calmodulin inhibitors on nitric oxide production in human neutrophils, aiding researchers in understanding complex biological processes and signaling pathways. For instance, studies have shown that it can inhibit nitric oxide synthase activity, which is crucial for regulating vascular tone and immune responses .

Diagnostic Applications

This compound has potential uses in creating diagnostic reagents. Its properties enable the development of sensitive assays for detecting specific biomolecules or pathogens. For example, it has been incorporated into chemiluminescent aptasensors designed for the detection of chloramphenicol in milk, showcasing its utility in food safety testing. The sensitivity of these assays can reach detection limits as low as 0.01 ng/mL.

Material Science

In material science, the compound is explored for developing advanced materials with specific functional properties. Research indicates that it can be used to create polymers that exhibit desirable characteristics for industrial applications. For instance, its incorporation into nanomaterials has been studied to enhance catalytic properties and improve the performance of electrochemical sensors. The unique structural features of this compound allow it to be integrated into composite materials that require specific chemical functionalities.

Environmental Monitoring

The compound's ability to interact with various pollutants makes it useful in environmental monitoring applications. It can be employed to assess environmental contaminants, contributing to research efforts aimed at sustainability and pollution control. Its application in detecting environmental pollutants highlights its versatility beyond traditional laboratory settings.

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs targeting biological pathways | Enhanced therapeutic efficacy |

| Biochemical Research | Study of enzyme inhibition and receptor interactions | Insights into nitric oxide synthase regulation |

| Diagnostic Applications | Development of sensitive assays for biomolecule detection | Detection limits down to 0.01 ng/mL |

| Material Science | Creation of advanced materials with specific properties | Improved performance in electrochemical sensors |

| Environmental Monitoring | Assessment of environmental pollutants | Contributions to sustainability research |

Case Studies

- Calmodulin Inhibition : Research demonstrated that this compound effectively inhibits calmodulin-dependent pathways, impacting nitric oxide production in neutrophils . This study highlights its potential therapeutic applications in inflammatory diseases.

- Chemiluminescent Aptasensor Development : A study reported the successful integration of this compound into a chemiluminescent aptasensor for detecting chloramphenicol in dairy products, achieving high sensitivity and specificity. This application underscores its relevance in food safety diagnostics.

- Nanomaterials for Biosensing : The development of multifunctional catalytic nanomaterials incorporating this compound has shown promise in enhancing electrochemiluminescent biosensing techniques. These advancements indicate its potential role in next-generation biosensors.

Wirkmechanismus

W-13 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase. The inhibition of these enzymes disrupts various cellular processes, including muscle contraction and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

- W-5 Hydrochloride

- W-7 Hydrochloride

- ML-9 Hydrochloride

- MDL-12,330A Hydrochloride

Comparison: W-13 Hydrochloride is unique in its specific inhibition of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase. Compared to W-5 and W-7 Hydrochloride, W-13 Hydrochloride has a higher potency and specificity for these targets. ML-9 Hydrochloride and MDL-12,330A Hydrochloride, while also calmodulin antagonists, have different target profiles and mechanisms of action .

Biologische Aktivität

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, commonly referred to as W-13, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C14H18ClN2O2S

- Molecular Weight : 349.27 g/mol

- Melting Point : Approximately 237 °C

- Storage Conditions : Refrigerated (0-10 °C) due to sensitivity to light and heat .

The mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest potential interactions with various biological targets, indicating possible roles in:

- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting specific enzymes or pathways involved in microbial metabolism.

- Anti-inflammatory Properties : It is hypothesized that the compound could modulate inflammatory responses, though detailed studies are required to confirm these effects.

Antimicrobial Activity

Research has indicated that W-13 exhibits antimicrobial properties. A comparative analysis with similar compounds shows that its structural features may enhance its efficacy against certain bacterial strains.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloronaphthalene-2-sulfonamide | Lacks amino group | Primarily antibacterial activity |

| N-(4-Aminobutyl)-2-naphthalenesulfonamide | Different naphthalene position | Potentially different biological activity |

| N-(4-Aminobutyl)-6-chloronaphthalene-2-sulfonamide | Variation in chlorine position | May exhibit altered pharmacodynamics |

This table highlights the unique substitution pattern of W-13 compared to its analogs, which may contribute to its distinct biological activity profile.

Anti-inflammatory Activity

In vitro studies have suggested that W-13 may possess anti-inflammatory effects. For instance, it has been shown to reduce pro-inflammatory cytokine production in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential role in modulating immune responses . Further research is necessary to delineate the specific pathways involved.

Transcriptomic Analysis

A significant study involving transcriptomic analysis identified W-13 among other bioactive molecules linked to systemic juvenile idiopathic arthritis (sJIA). The study utilized weighted gene co-expression network analysis (WGCNA) to establish connections between W-13 and inflammatory pathways, indicating its potential as a therapeutic agent in inflammatory diseases .

Pharmacological Research

W-13 has been categorized as a calmodulin antagonist, which positions it as a candidate for further pharmacological exploration. Calmodulin plays a critical role in various cellular processes, including muscle contraction and cell signaling. The inhibition of calmodulin by W-13 may lead to significant downstream effects on cellular functions .

Eigenschaften

IUPAC Name |

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAALLVQBOLELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587915 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88519-57-7 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride and how does this interaction affect cellular processes?

A1: N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (W13) acts as a calmodulin antagonist [, , ]. Calmodulin is a calcium-binding protein that regulates various cellular processes by modulating the activity of downstream target proteins, including kinases. By inhibiting calmodulin, W13 disrupts these signaling pathways.

Q2: How does N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride impact the growth and signaling of hematopoietic progenitor cells?

A2: Research indicates that W13 inhibits the growth of human hematopoietic progenitor cells stimulated by interleukin-3 (IL-3), granulocyte-macrophage colony-stimulating factor (GM-CSF), and granulocyte CSF (G-CSF) in a dose-dependent manner []. This suggests that calmodulin, the target of W13, plays a crucial role in the signaling pathways activated by these growth factors.

Q3: Can you elaborate on the role of N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride in studying the signaling pathways of group I metabotropic glutamate receptors (mGluR1/5)?

A3: Using W13 as a pharmacological inhibitor, researchers demonstrated that calmodulin is a key component of the mGluR1/5 signaling pathway []. W13 suppressed the mGluR1/5-stimulated activation of ERK1/2 and S6K1, downstream effectors of the Gq signaling pathway, indicating that calmodulin acts as a link between calcium influx and protein upregulation downstream of mGluR1/5 activation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.